molecular formula C17H15FO5 B6410644 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid CAS No. 1261917-11-6

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid

Cat. No.: B6410644
CAS No.: 1261917-11-6
M. Wt: 318.30 g/mol
InChI Key: XUIPBMDKSHXIEA-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

4-(4-ethoxycarbonyl-3-fluorophenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO5/c1-3-23-17(21)13-7-4-10(8-14(13)18)12-6-5-11(16(19)20)9-15(12)22-2/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIPBMDKSHXIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691949
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-11-6
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxycarbonyl Group: The starting material, 4-fluorobenzoic acid, is reacted with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethoxycarbonyl group.

    Methoxylation: The intermediate product is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.

    Final Coupling: The final step involves coupling the intermediate with 3-methoxybenzoic acid under conditions that facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or a simpler ester.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon.

Major Products Formed:

    Oxidation: Formation of 4-[4-(Ethoxycarbonyl)-3-formylphenyl]-3-methoxybenzoic acid.

    Reduction: Formation of 4-[4-(Hydroxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid.

    Substitution: Formation of 4-[4-(Ethoxycarbonyl)-3-aminophenyl]-3-methoxybenzoic acid.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The fluorine atom can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

  • 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxybenzoic acid
  • 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-aminobenzoic acid
  • 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-chlorobenzoic acid

Comparison:

  • Uniqueness: The presence of both the ethoxycarbonyl and methoxy groups in 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
  • Chemical Properties: The methoxy group provides additional sites for chemical modification, enhancing the compound’s versatility in synthetic applications.
  • Biological Activity: The combination of these functional groups may result in unique pharmacological properties, making it a valuable compound for drug discovery and development.

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